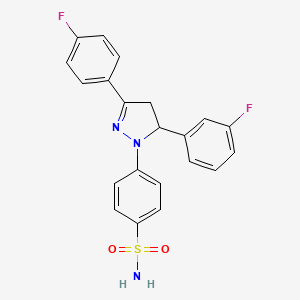

4-(5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Description

This compound is a pyrazoline-sulfonamide hybrid featuring fluorinated aryl substituents at both the 3- and 5-positions of the pyrazoline ring. Its structural uniqueness lies in the dual fluorophenyl groups, which influence electronic properties and molecular interactions .

Properties

IUPAC Name |

4-[3-(3-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N3O2S/c22-16-6-4-14(5-7-16)20-13-21(15-2-1-3-17(23)12-15)26(25-20)18-8-10-19(11-9-18)29(24,27)28/h1-12,21H,13H2,(H2,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWMWBMQLYHOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17F2N3O2S

- Molecular Weight : 363.41 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential in treating inflammatory diseases and cancers. Key areas of focus include:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has shown efficacy in reducing inflammation in vitro and in vivo:

- In vitro Studies : The compound demonstrated inhibition of pro-inflammatory cytokines in cell lines stimulated with lipopolysaccharides (LPS), leading to decreased microglial activation .

- In vivo Studies : Animal models treated with this compound exhibited reduced inflammation markers and improved behavioral outcomes in models of neuroinflammation .

2. Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives:

- The compound was screened against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), showing promising cytotoxic effects with IC50 values ranging from 10 to 30 µM .

- Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway, which is crucial for cancer therapy .

3. Antioxidant Activity

The antioxidant properties of the compound were evaluated using DPPH and ABTS assays, revealing significant free radical scavenging capabilities. This suggests potential protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

Case Study 1: Neuroprotection

A recent study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Treatment resulted in a significant reduction in amyloid-beta plaques and improved cognitive function as measured by behavioral tests .

Case Study 2: Cancer Cell Line Evaluation

In a comparative study, the compound was tested alongside standard chemotherapeutic agents against various cancer cell lines. Results indicated that it had comparable or superior efficacy against certain resistant cancer types, suggesting its potential as a lead compound for drug development .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

- 4-[3-(4-Bromophenyl)-5-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide (CAS: 420099-45-2) Structure: Replaces the 3-fluorophenyl group with 4-bromophenyl. The molecular weight increases (474.35 g/mol vs. ~435 g/mol for the target compound), affecting pharmacokinetics . Synthesis: Similar methods yield 90% efficiency, indicating robustness in halogen-substituted derivatives .

- 4-(3-(4-Chlorophenyl)-5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4p) Structure: Chlorine at 4-phenyl and a dihydrobenzo-dioxin moiety. The dioxin group enhances π-π stacking but reduces metabolic stability .

Analogues with Methoxy and Dihydrobenzo Substituents

- 4-[5-(1,3-Benzodioxol-5-yl)-3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide (4m) Structure: Methoxy and benzodioxol groups replace fluorophenyls. Properties: Higher yield (75.6%) and melting point (207–208°C) suggest improved crystallinity.

- 4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-Fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4v) Structure: Combines 3-fluorophenyl with dihydrobenzo-dioxin. Activity: Shows moderate cytotoxicity (IC₅₀ ~10 µM in HepG2 cells), highlighting fluorine’s role in enhancing bioactivity over non-fluorinated analogues .

Thiazolyl-Pyrazoline Hybrids

- 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-Furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-Fluorophenyl)thiazole

Isostructural Chloro/Fluoro Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances binding to hydrophobic pockets in enzymes (e.g., COX-2) compared to methoxy or chloro groups .

- Crystallinity : Isostructural fluoro/chloro derivatives exhibit similar conformations but divergent packing, impacting solubility and bioavailability .

- Bioactivity : Thiazole hybrids show superior enzyme inhibition, while sulfonamide derivatives balance solubility and target affinity .

Q & A

Q. What are the recommended synthetic routes for 4-(5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide?

A multi-step synthesis approach is commonly employed, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes. Fluorinated aryl groups are introduced through Suzuki coupling or nucleophilic aromatic substitution. The benzenesulfonamide moiety is typically added via sulfonation or substitution reactions. Key intermediates should be purified using column chromatography or recrystallization to ensure structural fidelity. Reaction conditions (e.g., temperature, catalyst choice) must be optimized to avoid side products like regioisomers .

Q. How should researchers handle this compound safely in laboratory settings?

Safety protocols include:

- PPE : Gloves, lab coats, and safety goggles to minimize dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential dust formation (density: ~1.5 g/cm³) .

- Storage : In airtight containers away from light and moisture to prevent degradation.

- Waste Disposal : Follow hazardous waste guidelines for sulfonamides and fluorinated organics. Refer to occupational exposure limits (e.g., GBZ 2.1—2007) for workplace safety .

Q. What analytical techniques are critical for structural characterization?

- X-ray Crystallography : Resolves diastereomerism in the 4,5-dihydropyrazole core and confirms substituent positions (e.g., fluorophenyl orientations) .

- NMR Spectroscopy : -NMR identifies fluorine environments, while -NMR confirms proton coupling in the pyrazole ring.

- Mass Spectrometry : High-resolution MS (exact molecular weight: ~367.06 g/mol) validates purity and molecular formula .

Q. What preliminary biological screening methods are applicable to this compound?

- Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods.

- Cellular Viability Assays : Test cytotoxicity in cell lines (e.g., MTT assay) to assess therapeutic potential. Reference structural analogs with known bioactivity (e.g., pyrazolyl-triazoles) for comparative analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction Path Searches : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing cyclocondensation steps .

- AI-Driven Models : Machine learning algorithms (e.g., COMSOL Multiphysics integration) simulate reaction kinetics and propose optimal solvent/catalyst combinations .

- Molecular Dynamics : Simulate solvation effects and steric hindrance to guide regioselective functionalization .

Q. How can contradictions in biological activity data across studies be resolved?

- Structural-Activity Relationship (SAR) Analysis : Compare crystallographic data (e.g., torsion angles, hydrogen bonding) of active vs. inactive analogs to identify critical pharmacophores .

- Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) and apply statistical tools to distinguish assay-specific artifacts from true activity .

- Proteomics Profiling : Use affinity chromatography or SPR to identify off-target interactions that may explain variability .

Q. What advanced separation techniques improve purity for pharmacological studies?

- Chiral HPLC : Resolves enantiomers in the dihydropyrazole core, which may exhibit divergent bioactivities .

- Membrane Technologies : Nanofiltration or reverse osmosis removes trace impurities (<0.1% w/w) without degrading heat-sensitive sulfonamide groups .

- Crystallization Optimization : Screen solvent mixtures (e.g., dioxane/water) to enhance crystal habit and purity (>99.5%) .

Q. How does fluorination impact the compound’s electronic and steric properties?

- Electron-Withdrawing Effects : Fluorine atoms on the phenyl rings decrease electron density in the pyrazole ring, altering reactivity in nucleophilic substitutions (confirmed via Hammett σ constants) .

- Steric Maps : Molecular modeling (e.g., MMFF94 force field) shows 3-fluorophenyl groups introduce torsional strain, affecting binding to hydrophobic enzyme pockets .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Convert to a stable amorphous solid to prevent hydrolysis of the sulfonamide group .

- Excipient Screening : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to shield reactive sites .

- Stability-Indicating Assays : Monitor degradation products (e.g., sulfonic acid derivatives) via UPLC-PDA .

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) and spectral libraries (e.g., PubChem) to ensure reproducibility .

- Ethical Compliance : Adhere to CRDC 2020 guidelines (e.g., RDF2050112 for reactor design) and institutional biosafety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.